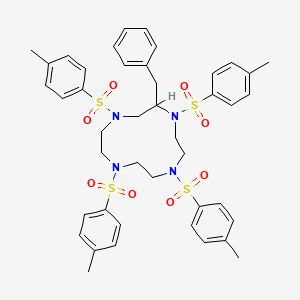

DOTA derivative

描述

属性

IUPAC Name |

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZNCWQNMGRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dota Derivative Scaffolds

Strategies for Macrocyclic Core Functionalization

Modification of the cyclen ring itself offers a direct route to alter the steric and electronic properties of the DOTA framework. These strategies involve derivatization at either the ring's nitrogen or carbon atoms.

A common approach to functionalize DOTA involves utilizing one of the four amine nitrogens of the cyclen ring as an attachment point for a linker or biomolecule. This is typically achieved by reacting a tri-protected DOTA derivative, such as DOTA-tris-(t-Bu ester), with an amine-containing molecule. nih.gov This method allows for the site-specific introduction of DOTA onto peptides and other biomolecules. nih.gov For instance, an amine-derivatized DOTA has been employed to modify a polymeric support for use in standard Fmoc solid-phase peptide synthesis (SPPS), facilitating the conjugation of DOTA to the C-terminus of a peptide. nih.gov This approach can be limited by the potential for multiple substitutions and the need for protecting group chemistry. nih.govnih.gov

Functionalization of the carbon backbone of the DOTA macrocycle provides an alternative strategy that leaves the four coordinating pendant arms unaltered, which can be advantageous for maintaining high metal complex stability. This "C-functionalization" involves introducing a reactive group onto one of the ethylene (B1197577) bridges of the cyclen ring. researchgate.net For example, 2-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (C-DOTA) is a well-known C-functionalized derivative. researchgate.net The synthesis of these derivatives can be more complex but offers the benefit of preserving the coordination environment of the metal ion. Comparing N-functionalized and C-functionalized DOTA complexes has shown differences in their elution behavior, with C-functionalized derivatives sometimes resulting in separable isomers. researchgate.net

| Functionalization Site | Common Reactive Groups | Synthetic Approach | Key Advantage |

| Amine Nitrogen | Amine, Carboxylic Acid | Reaction with tri-protected DOTA | Versatile for peptide conjugation |

| Ring Carbon | Isothiocyanate, Maleimide (B117702) | Multi-step synthesis involving modification of a cyclen precursor | Preserves the original coordination sphere |

Chemical Transformation and Diversification of Pendant Arms

Replacing one or more of the carboxylic acid arms with non-coordinating or differently coordinating groups can significantly impact the properties of the this compound. The conversion of a carboxylate to an amide is a frequent modification, often used to link the chelator to a biomolecule. nih.govresearchgate.net However, this change can slightly reduce the thermodynamic stability of the resulting metal complex. nih.gov Libraries of DOTA derivatives with chemically modified arms have been developed to screen for enhanced properties, such as improved binding to biological targets. nih.gov Another approach involves substituting a carboxylic acid with a group that does not participate in metal coordination but provides a handle for bioconjugation, such as in DOTA-GA, which features a glutamic acid side chain. nih.gov

The introduction of alternative donor groups, such as phosphinates and amides, in place of the carboxylates can fine-tune the electronic properties of the chelator and the kinetic inertness of its complexes. rsc.orgnih.govrsc.org DOTA analogues with one phosphinate or phosphonate (B1237965) pendant arm have been synthesized and studied. rsc.orgresearchgate.netresearchgate.net These modifications can influence the rate of complex formation and the structure of the resulting metal complex. rsc.orgrsc.orgresearchgate.net For example, the presence of a phosphinate pendant arm has been shown to increase the complexation rate compared to the standard carboxylate arms. researchgate.net Similarly, replacing carboxylate groups with amide or even ketone functionalities has been explored to alter the water exchange rate in lanthanide complexes. nih.gov

| Pendant Arm Modification | Donor Group | Effect on Complex Properties | Example Compound |

| Replacement | Amide | Slightly reduced thermodynamic stability | DOTA-monoamide |

| Incorporation | Phosphinate | Increased complexation rate | H6do3aPida |

| Incorporation | Phosphonate | High affinity for certain metal ions | DO3AP |

| Incorporation | Ketone | Slower water exchange rate | Eu(DOTA-(levulonate)x(glycinate)4-x) |

Bifunctional DOTA Chelator (BFCA) Synthesis

A major application of DOTA derivatives is in the creation of bifunctional chelators (BFCAs), which consist of the DOTA chelating unit, a linker, and a reactive functional group for conjugation to a biomolecule. The synthesis of BFCAs is a critical step in the development of targeted radiopharmaceuticals. rsc.orgnih.gov A common strategy involves synthesizing a this compound with a single reactive handle, allowing for site-specific conjugation. nih.gov Various functionalities, including isothiocyanates (NCS), N-hydroxysuccinimide (NHS) esters, maleimides, and groups for "click chemistry" like azides and alkynes, have been incorporated into DOTA scaffolds. nih.govresearchgate.net These BFCAs can then be coupled to targeting vectors such as peptides or antibodies. rsc.orgnih.govunirioja.es The choice of the bifunctional linker and the conjugation chemistry can impact the properties of the final conjugate. nih.govnih.gov Solid-phase synthesis methods have also been developed to streamline the production of DOTA-peptide conjugates. nih.gov

| BFCA Reactive Group | Target on Biomolecule | Conjugation Chemistry |

| N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine) | Amide bond formation |

| Isothiocyanate (NCS) | Primary amines (e.g., Lysine) | Thiourea (B124793) bond formation |

| Maleimide | Thiols (e.g., Cysteine) | Thioether bond formation |

| Azide (B81097)/Alkyne | Alkyne/Azide | Copper-catalyzed or strain-promoted cycloaddition ("Click Chemistry") |

Design and Introduction of Orthogonal Reactive Handles

Orthogonal reactive handles are functional groups that allow for specific, high-yield chemical reactions to occur in the presence of other reactive groups without interference. The introduction of such handles onto the DOTA scaffold is a key strategy for the site-specific modification of biomolecules. researchgate.netnih.gov This approach overcomes the limitations of less specific methods, such as the acylation of lysine (B10760008) residues, which can be synthetically challenging and lack regioselectivity. researchgate.net

A variety of orthogonal reactive groups have been successfully incorporated into DOTA derivatives. These include thiols, maleimides, aminooxy, aldehyde, alkyne, and azide functionalities. nih.gov The synthesis of these derivatives often involves the modification of one of the carboxylate arms or the macrocyclic backbone of DOTA. For example, a this compound featuring a maleimide group can be synthesized for selective reaction with thiol groups, such as those found in cysteine residues of proteins. nih.gov Similarly, DOTA derivatives bearing azide or alkyne groups are prepared for use in "click chemistry" reactions. researchgate.netnih.gov

The strategic placement of these reactive handles is crucial. For instance, modifying the glutamic acid side chain of a DOTA-GA (DOTA-glutamic acid) derivative allows for chemical modifications without negatively impacting the water exchange rate of the corresponding Gadolinium(III) complex, which is a critical parameter for MRI contrast agents. nih.gov

Pre-functionalized DOTA Synthons for Conjugation

To streamline the process of conjugating DOTA to biomolecules, pre-functionalized DOTA synthons have been developed. These are DOTA molecules that already contain a reactive group, ready for coupling. This approach simplifies the synthetic workflow for researchers who may not be specialists in macrocyclic chemistry.

Commercially available synthons include those with activated esters, such as N-hydroxysuccinimide (NHS) esters (e.g., DOTA-NHS-ester), which react with primary amines on biomolecules. nih.gov Other common pre-functionalized DOTA derivatives include those with isothiocyanate groups (e.g., p-SCN-Bn-DOTA) for reaction with amines. nih.gov

More advanced synthons incorporate functionalities for bioorthogonal chemistry. For example, DOTA derivatives functionalized with a cyclooctyne (B158145) moiety have been developed for copper-free click chemistry applications. nih.gov The synthesis of these complex synthons can be challenging, but they offer significant advantages in terms of reaction specificity and biocompatibility. nih.gov

Emerging Synthetic Approaches

The field of this compound synthesis is continually advancing, with a focus on developing more efficient, specific, and biocompatible conjugation methods. Emerging approaches often leverage the principles of bioorthogonal chemistry to achieve these goals.

Click Chemistry Methodologies in this compound Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.org These characteristics make them exceptionally well-suited for the synthesis of complex bioconjugates, including DOTA derivatives. nih.govnih.gov

The most widely used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide. nih.govnih.govwikipedia.org This reaction has been successfully used to conjugate DOTA to various biomolecules, including peptides and carbohydrates. nih.gov For instance, a DOTA-C-glyco bifunctional chelating agent bearing an azido-arm was conjugated to a propargylated peptide using CuAAC. nih.gov

A significant challenge associated with CuAAC in the context of DOTA chemistry is the potential for the copper catalyst to bind to the DOTA chelator. nih.gov This can interfere with subsequent radiolabeling steps and reduce the specific activity of the final radiopharmaceutical. nih.gov Methods to remove the copper catalyst, such as precipitation with sodium sulfide, have been developed to mitigate this issue. nih.gov

To circumvent the issues associated with copper catalysis, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful alternative. nih.govacs.orgnih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. nih.govnih.gov This copper-free approach is highly advantageous for the synthesis of DOTA bioconjugates, as it eliminates the problem of catalyst interference with the chelator. nih.gov

The synthesis of DOTA-cyclooctyne conjugates has been reported, enabling the straightforward conjugation to azide-modified biomolecules. nih.gov For example, a this compound functionalized with a monofluoro-cyclooctyne was successfully conjugated to an azide-modified peptide. nih.gov SPAAC has been used to create a modular platform for PSMA-targeting ligands, demonstrating its versatility. nih.govacs.org However, the introduction of the often hydrophobic cyclooctyne group can increase the lipophilicity of the resulting conjugate, which may influence its pharmacokinetic properties. nih.govacs.org

Beyond azide-alkyne cycloadditions, other bioorthogonal ligation strategies are being explored for this compound synthesis. One of the most prominent is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govtue.nl This reaction is known for its exceptionally fast reaction kinetics. nih.gov

DOTA derivatives appended with a tetrazine motif have been designed and synthesized. researchgate.net These can then be reacted with a TCO-modified biomolecule in a highly efficient and specific manner. researchgate.net This strategy has shown promise in pretargeting applications for radioimmunoimaging and therapy. tue.nl The choice of linker between the DOTA and the tetrazine can influence the pharmacokinetic properties of the resulting probe. tue.nl

Stereoselective and Chiral this compound Synthesis

The introduction of stereogenic centers into the DOTA framework adds a significant layer of complexity to its synthesis but also offers opportunities to tailor the properties of the resulting metal complexes. The synthesis of tetra α-substituted DOTA derivatives, for instance, has been a challenge due to the need to control stereochemistry. chemrxiv.org Methodologies for creating stereochemically defined DOTA derivatives often rely on two main strategies: the use of enantiopure starting materials or the achievement of diastereoselective resolution during the synthesis or chelation process. chemrxiv.orgresearchgate.net

Historically, the synthesis of enantiomerically pure chelates like DOTMA and DOTAZA has been achieved through stereochemically controlled pathways starting from enantiopure precursors. chemrxiv.org However, the availability of suitable enantiopure building blocks can be a limiting factor. chemrxiv.orgresearchgate.net An alternative approach involves using racemic starting materials, which typically results in a mixture of racemic diastereoisomeric chelates. chemrxiv.org

Recent research has revealed that for certain derivatives, particularly those with aryl substituents at the α-position, stereochemical resolution can occur during the chelation step. chemrxiv.org This process is facilitated by the formation of an enolate intermediate stabilized by the aryl group, which can drive the reaction toward the formation of a single, thermodynamically favored homochiral diastereoisomer (either RRRR- or SSSS-). chemrxiv.org This discovery is significant as it allows for the diastereoselective synthesis of complex DOTA derivatives from achiral or racemic precursors, broadening the scope of accessible structures. chemrxiv.org

The incorporation of symmetrical chiral substituents directly onto the cyclen ring is another effective strategy. nih.govresearchgate.net This approach enhances the rigidity of the DOTA cavity, which can preorganize the chelator for metal ion binding and influence the stereochemistry of the final complex. nih.govresearchgate.net Syntheses of such chiral DOTA chelators have been developed from chiral aziridines, followed by the attachment of protected acetate (B1210297) arms. researchgate.netresearchgate.net These rigidified chiral platforms have demonstrated improved properties, such as greater kinetic inertness for their Gadolinium (Gd) complexes and faster radiolabeling kinetics with radioisotopes like Copper-64 and Lutetium-177, compared to the parent DOTA. nih.gov The enhanced rigidity helps to lock the conformation of the chelator, slowing down dechelation. researchgate.net

Table 1: Methodologies for Stereoselective and Chiral this compound Synthesis

| Derivative Type | Synthetic Strategy | Key Findings | References |

|---|---|---|---|

| α-Aryl Substituted DOTA | Diastereoselective resolution during chelation from achiral/racemic precursors. | Formation of a stabilized enolate intermediate allows for stereochemical resolution, producing a major homochiral diastereoisomer without needing enantiopure starting materials. | chemrxiv.org |

| Chiral Ring-Substituted DOTA | Synthesis from chiral aziridines followed by alkylation with protected acetate arms. | Incorporating symmetrical chiral groups on the cyclen backbone enhances structural rigidity, improves kinetic inertness of Gd(III) complexes, and accelerates radiolabeling kinetics. | researchgate.netnih.govresearchgate.net |

| Polymethylated DOTA (e.g., M4DOTA, M4DOTMA) | Stereocontrolled synthesis from enantiopure amino acids (e.g., (S)-alanine). | Alkyl substitution on the macrocyclic ring rigidifies the structure, affecting conformational mobility. M4DOTMA forms a highly symmetric and rigid single species with Yb3+. | acs.org |

| α-Alkyl Substituted DOTA (e.g., DOTMA) | Stereochemically controlled synthesis from enantiopure starting materials. | Yields single enantiomers but is limited by the availability of the required chiral precursors. | chemrxiv.org |

Solid-Phase Synthesis Techniques for this compound Integration

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), has become an indispensable technique for the efficient and high-purity preparation of DOTA-conjugated biomolecules, such as peptides. nih.govnih.gov This methodology offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. nih.gov

A common strategy for integrating DOTA into a peptide sequence is to use a protected form of the chelator, most frequently DOTA-tris(t-Bu ester). nih.govmdpi.com This commercially available reagent has a free carboxylic acid group that can be coupled to a free amine on the peptide-resin, typically the N-terminus, using standard peptide coupling reagents. nih.govnih.gov The tert-butyl protecting groups are stable during the Fmoc-based SPPS cycles but can be cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA). mdpi.comresearchgate.net While effective, the commercial DOTA-tris(t-Bu ester) can be expensive and may contain impurities. nih.goviaea.org

To circumvent the costs and potential impurities of pre-synthesized DOTA reagents, methods for the total solid-phase synthesis of the DOTA scaffold directly onto the resin-bound peptide have been developed. nih.goviaea.org A typical procedure involves several steps performed sequentially on the solid support:

Acylation of the peptide's N-terminal amine with an activated bromoacetic acid or chloroacetic acid. nih.goviaea.org

Reaction of the resulting bromoacetylated peptide-resin with an excess of cyclen, leading to monoalkylation. nih.goviaea.org

Alkylation of the remaining three secondary amines of the cyclen ring with tert-butyl bromoacetate (B1195939) to complete the DOTA-tris(t-Bu ester) structure. iaea.org

This on-resin approach is cost-effective and allows for the site-specific introduction of DOTA. nih.gov Research has shown that DOTA-peptides synthesized via this direct solid-phase method exhibit comparable potency and efficiency to those prepared using the commercial chelator. nih.gov

Further advancements in SPPS of DOTA-conjugates include the optimization of reaction conditions. For example, the application of ultrasonic agitation has been shown to significantly improve coupling efficiency, reduce reaction times, and decrease the required excess of expensive reagents, making the synthesis more facile and economical. acs.orgresearchgate.net These solid-phase techniques are versatile and have been successfully applied to create a wide range of DOTA-peptide conjugates for molecular imaging and therapy. nih.govnih.govnih.gov

Table 2: Comparison of Solid-Phase Synthesis Strategies for DOTA-Peptide Conjugates

| Strategy | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Post-SPPS Conjugation (Solution Phase) | The peptide is synthesized and cleaved from the resin first, then conjugated to an activated this compound in solution. | Allows for separate optimization of peptide synthesis and conjugation. | Requires purification of the final conjugate from excess chelator and side products; may require a large excess of DOTA. | nih.gov |

| On-Resin Conjugation with Commercial DOTA | A protected this compound (e.g., DOTA-tris(t-Bu ester)) is coupled to the N-terminus or an amino acid side chain of the resin-bound peptide. | High purity of the final product after cleavage; simplified purification; compatible with standard Fmoc-SPPS. | High cost of commercial DOTA-tris(t-Bu ester); potential for impurities in the commercial reagent. | nih.govmdpi.comnih.gov |

| Total On-Resin DOTA Synthesis | The DOTA scaffold is constructed stepwise on the N-terminus of the resin-bound peptide starting from cyclen. | Cost-effective; avoids issues with commercial reagent purity; allows for versatile, site-specific introduction of DOTA. | Multi-step on-resin synthesis may lead to lower overall yields (e.g., up to 40%). | nih.goviaea.org |

| Ultrasonic-Assisted SPPS | The use of an ultrasonic bath during coupling steps in SPPS. | Improves yields, reduces coupling times, and halves the required excess of reagents, including expensive chelators. | Requires specific equipment (ultrasonic bath). | acs.orgresearchgate.net |

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| DOTMA | (R)-2-[4,7,10-tris-((R)-1-carboxyethyl)-1,4,7,10-tetraazacyclododecan-1-yl]propionic acid |

| DOTAZA | Not explicitly defined in sources |

| M4DOTA | [(2S,5S,8S,11S)-4,7,10-tris-carboxymethyl-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid |

| M4DOTMA | (R)-2-[(2S,5S,8S,11S)-4,7,10-tris-((R)-1-carboxyethyl)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecan-1-yl]propionic acid |

| DOTA-tris(t-Bu ester) | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid-tris(tert-butyl ester) |

| Cyclen | 1,4,7,10-tetraazacyclododecane (B123705) |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| TFA | Trifluoroacetic acid |

| tert-butyl bromoacetate | 2-bromoacetic acid tert-butyl ester |

Coordination Chemistry of Dota Derivatives with Metal Ions

Thermodynamic Stability of Metal-DOTA Derivative Complexes

The thermodynamic stability of a metal complex refers to the extent of complex formation at equilibrium. It is a critical parameter that indicates the strength of the interaction between the metal ion and the ligand. For DOTA derivatives, high thermodynamic stability is essential to prevent the release of potentially toxic free metal ions.

The thermodynamic stability of a metal complex is quantified by its formation constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. These constants are typically determined through methods like pH-potentiometric titrations. acs.orgresearchgate.net For extremely stable complexes, such as those formed by DOTA derivatives where equilibrium is reached very slowly, out-of-cell techniques requiring long incubation periods may be necessary. acs.orgresearchgate.netpdx.edu

The stability constants for various metal complexes with DOTA and its derivatives have been extensively studied. For example, the Ga(DOTA)⁻ complex exhibits a high stability constant with a log K value of 26.05. acs.orgresearchgate.net The stability of complexes can vary significantly with modifications to the DOTA structure and with different metal ions.

| Ligand | Metal Ion | log K | Reference |

|---|---|---|---|

| DOTA | Ga³⁺ | 26.05 | acs.orgresearchgate.net |

| DO3AMBu | Ga³⁺ | 24.64 | acs.orgresearchgate.net |

| DOTA | Cu²⁺ | 21.98 | nih.gov |

| DO2A2MnBu | Cu²⁺ | 19.85 | nih.gov |

| DOTA | Gd³⁺ | 24.57 | scispace.com |

| 1,4-DO2APA | Gd³⁺ | 16.98 | scispace.com |

| 1,7-DO2APA | Gd³⁺ | 16.33 | scispace.com |

| DOTA | Bi³⁺ | 30.3 | d-nb.info |

| DOTMA | Ce³⁺ | 20.5 | pdx.edu |

| DOTMA | Eu³⁺ | 23.5 | pdx.edu |

The structure of the DOTA derivative ligand has a profound impact on the stability of its metal complexes. Modifications to either the pendant arms or the macrocyclic backbone can alter the chelation properties significantly. d-nb.info

A primary factor is the nature of the donor groups on the pendant arms. Replacing the carboxylate groups of DOTA with amide functionalities generally leads to a considerable decrease in thermodynamic stability. nih.govnih.govresearchgate.net This reduction is largely attributed to the lower basicity of the amide groups compared to the carboxylates. nih.gov The stability of lanthanide(III) complexes, for instance, decreases proportionally with the number of amide groups substituting the carboxylate arms. nih.gov

The size and flexibility of the ligand scaffold also play a crucial role. For example, enlarging the scaffold of a tripodal ligand was found to decrease the stability of its Gd³⁺ complex, indicating that a more constrained and pre-organized structure can lead to higher stability. scispace.com The concept of pre-organization suggests that ligands whose conformation is already suited for metal binding will form more stable complexes. The rigidity of the macrocyclic structure of DOTA contributes to the high stability of its complexes compared to linear chelators like DTPA. psu.edu

The stability of a this compound complex is not only dependent on the ligand but also on the properties of the metal ion being chelated. Key factors include the metal ion's charge, size, and coordination preferences. solubilityofthings.com

Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes due to stronger electrostatic interactions with the ligand's donor atoms. solubilityofthings.com For the lanthanide series of ions, the stability of DOTA complexes tends to increase as the ionic radius decreases (from La³⁺ to Lu³⁺). d-nb.info This trend is a result of the lanthanide contraction, which leads to a better "fit" of the smaller, heavier lanthanides into the DOTA cavity. scispace.comd-nb.info However, for some DOTA-amide derivatives, the highest stability is observed for mid-sized lanthanides like Eu³⁺ and Gd³⁺, suggesting an optimal size match for that specific ligand architecture. nih.gov

The "size-match" between the metal ion and the ligand's coordination cavity is a critical determinant of stability. The DOTA macrocycle is considered too large for optimal coordination with smaller ions like Ga³⁺, for which smaller macrocycles like NOTA are better suited. researchgate.net Conversely, the DOTA cavity provides an excellent size match for larger ions like Bi³⁺, resulting in exceptionally stable complexes. researchgate.net

Kinetic Inertness and Exchange Dynamics of Metal-DOTA Derivative Complexes

While thermodynamic stability describes the equilibrium state of a complex, kinetic inertness refers to the speed at which the complex dissociates. For many applications, high kinetic inertness is even more critical than high thermodynamic stability to ensure the complex remains intact under physiological conditions. scispace.com DOTA complexes are celebrated for being exceptionally inert. nih.govpsu.edu

The kinetic inertness of a complex is often characterized by its dissociation half-life (t₁/₂), which is the time required for half of the complex to dissociate under specific conditions (e.g., in acidic solution). Longer half-lives correspond to greater kinetic inertness.

Metal complexes of DOTA derivatives exhibit remarkably slow dissociation rates. For example, the Gd(DOTA)⁻ complex has an estimated dissociation half-life of 3.8 x 10⁵ hours at 37°C, highlighting its exceptional kinetic stability. psu.edu In contrast, complexes with linear ligands like Gd(DTPA)²⁻ dissociate much more rapidly. psu.edu Modifications to the DOTA structure can influence this inertness. The Ga(DOTA)⁻ complex, with a half-life of about 12.2 days at pH 0, is significantly more inert than its mono-amide derivative, Ga(DO3AMBu), which has a half-life of 2.7 days under the same conditions. acs.orgresearchgate.net Despite this difference, both complexes are considered extremely inert. acs.orgresearchgate.net

| Complex | Conditions | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Gd(DOTA)⁻ | 37 °C | 3.8 x 10⁵ h | psu.edu |

| Ga(DOTA)⁻ | pH 0 | ~12.2 d | acs.orgresearchgate.net |

| Ga(DO3AMBu) | pH 0 | ~2.7 d | acs.orgresearchgate.net |

| Ga(DOTA)⁻ | pH 10 | ~6.2 h | acs.orgresearchgate.net |

| Ga(DO3AMBu) | pH 10 | ~0.7 h | acs.orgresearchgate.net |

The dissociation of metal-DOTA derivative complexes is typically very slow but can be accelerated by certain chemical species. The two most studied pathways are acid-catalyzed and metal-ion-induced dissociation.

The acid-catalyzed dissociation mechanism for Ln(DOTA)⁻ complexes generally involves a multi-step process. scispace.com It is thought to begin with the protonation of one of the pendant carboxylate oxygen atoms. nih.gov This is followed by a series of proton transfer events, ultimately leading to the protonation of a nitrogen atom within the macrocyclic ring. scispace.comnih.gov The electrostatic repulsion between the protonated ring nitrogen and the central metal ion weakens the complex, facilitating its dissociation.

Metal-ion-induced dissociation, or trans-metallation, occurs when another metal ion present in the solution displaces the original metal from the complex. For the highly rigid and inert DOTA complexes, this process is generally slow. It has been demonstrated that endogenous metal ions such as Cu²⁺ or Zn²⁺ have a minimal effect on the dissociation rates of Ln(DOTA)⁻ complexes. nih.gov This is in stark contrast to complexes with linear ligands, such as DTPA, where dissociation pathways assisted by endogenous metal ions are very efficient. psu.edu However, trans-metallation with ions like Zn²⁺ is still considered a potential mechanism for the release of metal ions from their complexes in a biological environment. pdx.edu

Water Exchange Kinetics and Mechanisms

The exchange of the inner-sphere water molecule in DOTA-metal complexes is a critical parameter, particularly for applications in magnetic resonance imaging (MRI). This process can occur through dissociative, associative, or interchange mechanisms. mdpi.com In DOTA-type complexes, the water exchange is generally understood to proceed via a dissociative pathway. nih.gov

Several factors influence the rate of water exchange (kex). The coordination geometry of the complex plays a significant role. Lanthanide complexes of DOTA and its derivatives can exist as two primary isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). nih.govpdx.edu The TSAP isomer generally exhibits significantly faster water exchange kinetics than the SAP isomer. nih.govnih.gov For instance, in GdDOTA and its methylated derivative GdDOTMA, the water exchange residence times (τM, the inverse of kex) for the SAP and TSAP isomers were found to be nearly identical between the two complexes, with τM298 values of approximately 365 ns for the SAP isomer and a much faster 52 ns for the TSAP isomer. nih.gov This difference is attributed to a slightly longer Gd–OH2 bond distance in the TSAP isomer, as observed in the crystal structure of GdDOTMA. nih.gov

Modifications to the DOTA ligand structure can also modulate water exchange rates. The introduction of steric bulk on the amide side-chains of DOTA-tetraamide derivatives has been shown to favor the formation of the TSAP isomer, which in turn accelerates water exchange. nih.gov Conversely, converting methyl groups on these bulky arms to more polar carboxyl or carboxyl ethyl esters can dramatically decrease the water exchange rate by about 50-fold. nih.gov The electronic properties of the ligand also play a role; electron-donating groups on the ligand can lead to shorter water residence lifetimes (faster exchange), while electron-withdrawing groups can lengthen them. nih.gov

The nature of the counterion in solution can also influence water exchange kinetics, particularly in DOTA-tetraamide derivatives. The exchange rates have been observed to follow the order I- > Br- > Cl-. udc.es

Structural and Conformational Analysis of DOTA-Metal Complexes

Isomerism and Stereochemical Control in Solution and Solid State

DOTA-metal complexes exhibit rich stereochemistry, primarily arising from two elements of chirality: the conformation of the 12-membered cyclen ring and the orientation of the four pendant arms. nih.govnih.gov The cyclen ring can adopt two conformations, described as (δδδδ) or (λλλλ), while the pendant arms can arrange in a clockwise (Δ) or counter-clockwise (Λ) fashion. nih.govacs.orgrsc.org

This leads to the formation of two diastereomeric pairs of enantiomers:

Square Antiprism (SAP) : This geometry arises when the helicity of the ring and the pendant arms are opposed, resulting in the Δ(λλλλ) and Λ(δδδδ) enantiomeric pair. nih.govacs.org

Twisted Square Antiprism (TSAP) : This geometry occurs when the helicities are the same, leading to the Λ(λλλλ) and Δ(δδδδ) enantiomeric pair. nih.govacs.org

In solution, these isomers are in dynamic equilibrium, and their relative populations can be influenced by the specific lanthanide ion, temperature, and the presence of substituents on the DOTA backbone. rsc.orgresearchgate.net The interconversion between SAP and TSAP isomers can happen through either the rotation of the pendant arms or the inversion of the cyclen ring. rsc.orgrsc.org The combination of both processes leads to the interconversion between the enantiomers. rsc.org

Substitution on the DOTA ligand can be used to control the preferred isomer. For example, introducing a p-nitrobenzyl substituent on the macrocyclic ring can "lock" the ring conformation. nih.gov Similarly, the tetramethylated this compound, DOTMA, shows a strong preference for the TSAP isomer across all lanthanide ions. nih.gov This stereochemical control is significant as the coordination geometry directly impacts the water exchange kinetics. nih.gov

Influence of Metal Ion Size and Electronic Configuration on Coordination Geometry

The ionic radius of the complexed metal ion is a determining factor in the resulting coordination geometry of DOTA-metal complexes. nih.govnih.govacs.org Generally, larger metal ions favor the TSAP geometry, while smaller ions tend to form the more compact SAP structure. nih.govnih.govmdpi.com This trend is clearly observed across the lanthanide series. For instance, early, larger lanthanides like La(III) and Ce(III) predominantly adopt the TSAP conformation in the solid state. nih.govmdpi.com Moving across the series, as the ionic radius contracts, there is a switch to the SAP geometry, which is observed for complexes from Pr(III) to Lu(III) (with the exception of Tm(III)). nih.gov

The electronic configuration of the metal ion also plays a role, although it is often secondary to the steric effects of the ion's size. unife.it The bonding in lanthanide-DOTA complexes is primarily electrostatic, with the geometry being largely dictated by the fit between the metal ion and the ligand's cavity. unife.itrsc.org For actinide(III) ions, which have a more complex electronic structure, the bonding is also mainly electrostatic, with some minor charge transfer contributions to the actinide 6d orbitals. nih.govresearchgate.net Theoretical studies have shown that for large actinide ions, similar to the early lanthanides, the TSAP conformer is preferred. nih.govacs.org

Chelate Ring Conformations and Macrocyclic Ring Dynamics

The 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring of DOTA is a flexible macrocycle that adopts a specific conformation upon complexation with a metal ion. In stable Ln(III)-DOTA complexes, the macrocycle typically adopts a acs.org ring conformation, where each of the four ethylene (B1197577) bridges is in an almost ideal gauche conformation. nih.govnih.gov This arrangement places the four nitrogen atoms in a "square" plane. nih.gov

The dynamic processes within the DOTA-metal complex include the inversion of these ethylene bridges, which constitutes the "ring flip" of the macrocycle, and the rotation of the pendant acetate (B1210297) arms. acs.orgnih.gov The inversion of the cyclen ring is a multi-step process involving the stepwise inversion of each of the four five-membered chelate rings formed upon metal coordination. rsc.orgrsc.org This ring inversion is often the rate-determining step for the interconversion between the Δ(λλλλ) and Λ(δδδδ) enantiomers of the SAP isomer. researchgate.net

The dynamics of these processes can be influenced by substitution on the ligand. For example, in [Ln(3)]- complexes, where '3' is a this compound with a p-nitrophenyl substituent on one acetate arm, the isomerization process is dominated by the inversion of the macrocyclic ring rather than the motion of the acetate arms, which is the case for the parent [Ln(DOTA)]- complexes. nih.gov This is attributed to steric hindrance from the bulky substituent. nih.gov The introduction of four chiral equatorial hydroxyl-methylene substituents on the cyclen ring has been shown to suppress the ring flipping motion. acs.org

Complexation Studies with Specific Metal Ion Categories

Lanthanide Ions (e.g., Gd(III), Eu(III), Lu(III))

DOTA and its derivatives form highly stable and kinetically inert complexes with lanthanide(III) ions, which is a key reason for their widespread use. nih.govnih.gov The thermodynamic stability of these complexes is generally very high, with log KML values for Ln(DOTMA) complexes ranging from 20.5 for Ce(III) to 23.5 for Eu(III) and Yb(III). nih.gov

Gadolinium(III): Gd(III)-DOTA complexes are of paramount interest due to their application as MRI contrast agents. The key properties are the number of inner-sphere water molecules (q) and the water exchange rate (kex). nih.gov Gd(III) complexes of DOTA and most of its derivatives are nine-coordinate, with one bound water molecule (q=1). nih.gov As discussed previously, the water exchange rate is highly dependent on the isomeric form (SAP vs. TSAP). For GdDOTMA, which preferentially adopts the TSAP geometry, the water residence lifetime (τM298) was determined to be 85 ns, which is significantly faster than that of GdDOTA, which exists as a mixture of isomers. nih.gov

Europium(III): Eu(III) complexes are often used as probes for the coordination environment due to their luminescent properties and the large hyperfine shifts they induce in NMR spectroscopy. rsc.org Luminescence lifetime measurements on Eu(III) complexes can determine the number of inner-sphere water molecules. For example, such measurements confirmed that both [Eu(L1)]3+ and [Eu(L2)]3+ (where L1 and L2 are DOTA tris- and bis-amide derivatives) possess one coordinated water molecule. NMR studies of Eu(III)-DOTA complexes have been crucial in elucidating the solution dynamics and the equilibrium between the SAP and TSAP isomers. rsc.org For instance, in Eu(III) complexes of DOTA-tetraamide ligands, the SAP isomer typically displays slower water exchange, while the TSAP isomer shows faster exchange. nih.gov

Lutetium(III): Lu(III), being one of the smallest lanthanide ions, typically forms complexes with a SAP geometry. nih.gov The crystal structure of Na[Lu(DOTA)(H2O)] shows that the Lu3+ ion is nine-coordinate, with the four nitrogen atoms of the macrocycle and four oxygen atoms from the carboxylate groups forming a coordination sphere capped by a water molecule. unife.it Due to the lanthanide contraction, the fit between the Lu(III) ion and the DOTA cavity is tighter compared to earlier lanthanides. X-ray diffraction studies have revealed that the metal ion does not sit perfectly within the macrocyclic cavity but is rather "capped" by the ligand, with the pendant arms wrapping around to bind the metal in a square antiprismatic geometry. unife.it NMR studies on Lu(III) complexes have been used to investigate the enantiomerization process, with the inversion of the cyclen ring being identified as the rate-determining step. researchgate.net

Radiometals for Diagnostic Applications (e.g., Ga(III), In(III), Cu(II))

DOTA derivatives are widely used to chelate trivalent radiometals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The choice of radiometal is often part of a "theranostic pair," where a diagnostic radionuclide is matched with a therapeutic radionuclide of the same element or a different element with similar coordination chemistry. nih.govopenmedscience.com

Gallium(III): Gallium-68 (⁶⁸Ga) is a prominent positron-emitting radionuclide used in PET imaging. openmedscience.com While DOTA can chelate Ga(III), it is not considered the optimal chelator for this small, hard metal ion. nih.gov The complexation of Ga(III) with DOTA derivatives typically requires heating at acidic pH (pH 3-5) to achieve efficient radiolabeling. nih.govresearchgate.net The resulting Ga-DOTA complex often adopts a pseudo-octahedral geometry where the metal ion is coordinated to the four nitrogen atoms and two trans-located carboxylate groups. researchgate.net The stability of the Ga-DOTA complex is critical, as dissociation in vivo can lead to the accumulation of free ⁶⁸Ga in non-target tissues. osti.gov Research has shown that derivatives like benzyl-DOTA can form isomers with varying stability, with one isomer exhibiting higher stability than standard DO3A-conjugated complexes. osti.gov However, other chelators like NOTA and TRAP have demonstrated superior ⁶⁸Ga binding properties compared to DOTA. nih.gov

Copper(II): Copper-64 (⁶⁴Cu) is a versatile radionuclide with a 12.7-hour half-life that enables both PET imaging and radiotherapy. nih.gov DOTA is a popular chelator for Cu(II), forming complexes with rapid kinetics and good thermodynamic stability. nih.gov The Cu(II) ion in a DOTA complex typically forms a distorted octahedral structure, coordinated to all four nitrogen atoms of the macrocycle and two trans-located carboxylate groups. nih.gov Despite its widespread use, some studies have noted that ⁶⁴Cu-DOTA complexes can exhibit relatively low in vivo stability, leading to potential demetallation. rsc.org To address this, DOTA derivatives with pyridyl moieties (DOTA-xPy) have been developed, showing significantly increased ⁶⁴Cu labeling yields at room temperature and good serum stability. researchgate.net

| Radiometal | Typical Coordination Geometry | Key Research Findings |

|---|---|---|

| Gallium(III) | Pseudo-octahedral (N₄O₂) | Labeling requires heating (90°C) and acidic pH (3-5). nih.govresearchgate.net DOTA is considered suboptimal; other chelators like NOTA and TRAP show superior binding. nih.gov Benzyl-DOTA derivatives can form more stable isomers. osti.gov |

| Indium(III) | 7 or 8 coordinate (often with H₂O) | Forms stable and inert complexes. nih.govrsc.org Coordination geometry is sensitive to the presence of a water molecule, which can weaken In-N bonds. osti.govacs.org Structural modifications can enhance metabolic stability. mdpi.comthno.org |

| Copper(II) | Distorted Octahedral (N₄O₂) | Complexation is rapid with good thermodynamic stability (Log K ≈ 20-28). nih.gov Some in vivo instability has been reported. rsc.org Pyridyl-containing DOTA derivatives improve labeling efficiency and stability. researchgate.net |

Radiometals for Therapeutic Applications (e.g., Y(III), Ac(III), Bi(III))

The chelation of particle-emitting radiometals by DOTA derivatives is central to targeted radionuclide therapy (TRT). The high stability of these complexes is paramount to ensure the radiometal remains localized at the target site and to prevent toxicity from accumulation in non-target organs.

Yttrium(III): Yttrium-90 (⁹⁰Y) is a pure beta-emitter widely used in radiotherapy. acs.org Due to its chemical similarity and ionic radius (90.0 pm) being close to that of Gadolinium(III) (93.8 pm), its coordination chemistry with DOTA has been extensively studied. rsc.org The Y(III)-DOTA complex is an 8-coordinate complex involving the four nitrogen and four oxygen atoms of the ligand, and it is known to be highly stable and kinetically inert. acs.orgresearchgate.net Quantum chemistry studies suggest a multi-step complexation process, starting with coordination to the carboxylate oxygens, followed by a rate-determining proton transfer that allows the Y³⁺ ion to move into the macrocyclic cage to form the final, stable octadentate complex. researchgate.net

Actinium(III): Actinium-225 (²²⁵Ac) is a potent alpha-emitter, often called an "atomic nanogenerator" due to its decay chain that releases four alpha particles. nih.gov DOTA is the current "gold standard" chelator for ²²⁵Ac in numerous preclinical and clinical studies. nih.govnih.gov However, the chelation is not ideal. Ac(III) is the largest trivalent cation, and the thermodynamic stability of DOTA complexes is inversely related to the ionic radius of the metal ion. nih.gov Consequently, the Ac(III)-DOTA complex is less stable than those with smaller lanthanides. snmjournals.orgnih.gov Radiolabeling often requires heating (e.g., 55-95°C), which can be detrimental to sensitive biomolecules like antibodies, sometimes necessitating a two-step labeling procedure. nih.govpublish.csiro.auwpmucdn.com Despite these challenges, the [²²⁵Ac]Ac-DOTA complex has shown sufficient in vivo stability for therapeutic applications. rsc.orgnih.gov

Bismuth(III): Bismuth-213 (²¹³Bi) is another alpha-emitter used in targeted therapy. nih.gov DOTA forms a thermodynamically stable complex with Bi(III) (logKML = 30.3), where the ion adopts a square antiprism geometry. nih.govpreprints.org Despite this stability, DOTA has drawbacks as a ²¹³Bi chelator, including the need for high temperatures (95°C) and relatively high ligand concentrations for efficient labeling. researchgate.netnih.gov The in vivo stability of ²¹³Bi-DOTA complexes has been reported to be lower than that of its phosphorus-containing analogues like DOTP, with studies showing some dissociation in human plasma. nih.govsnmjournals.org This highlights an area for improvement in chelator design for ²¹³Bi.

| Radiometal | Typical Coordination Geometry | Key Research Findings |

|---|---|---|

| Yttrium(III) | 8-coordinate (N₄O₄) | Forms highly stable and kinetically inert complexes. acs.orgresearchgate.net Complexation involves a multi-step process with a rate-limiting proton transfer. researchgate.net |

| Actinium(III) | Assumed 8- or 9-coordinate | DOTA is the clinical standard but is suboptimal due to the large ionic radius of Ac(III), leading to lower stability compared to smaller ions. nih.govnih.gov Labeling requires heating (55-95°C). nih.govpublish.csiro.au |

| Bismuth(III) | Square antiprism | Forms a thermodynamically stable complex (logKML = 30.3). nih.govpreprints.org Labeling requires high temperatures and high ligand concentrations. researchgate.netnih.gov Shows less in vitro stability in plasma compared to phosphorus-containing analogues. nih.gov |

Coordination with Transition Metals and Other Metal Ions

The versatility of DOTA extends to its ability to chelate a variety of other metal ions, including non-radioactive transition metals and lanthanides, which is relevant for both imaging applications and understanding potential interferences during radiolabeling.

Lanthanides: DOTA is famously used to chelate lanthanide(III) ions. mdpi.com The most well-known example is the Gadolinium(III)-DOTA complex (Gadoterate), a widely used contrast agent for Magnetic Resonance Imaging (MRI). rsc.org The coordination chemistry is similar to that of Y(III), forming stable, 9-coordinate complexes with a water molecule occupying the ninth position, which is crucial for its function as a contrast agent. acs.orgnih.gov Other lanthanides such as Europium(III) and Ytterbium(III) are also chelated by DOTA derivatives for applications like Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) imaging. nih.govrsc.org The specific lanthanide ion influences the geometry and water exchange kinetics of the complex. mdpi.comnih.gov

Advanced Bioconjugation Strategies for Dota Derivatives

Covalent Coupling to Peptides and Proteins

The conjugation of DOTA to peptides and proteins is fundamental for creating targeted agents. The choice of strategy depends on the available functional groups on the biomolecule and the desired properties of the final conjugate.

Amide bond formation is one of the most common methods for conjugating DOTA derivatives to peptides and proteins. This strategy targets primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. researchgate.netgoogle.com

The process typically involves a DOTA derivative where one of the four carboxylate arms is activated for reaction. A widely used precursor is DOTA-tris(t-Bu ester) , which has one free carboxylic acid available for coupling while the other three are protected as tert-butyl esters to prevent side reactions. chempep.comnih.gov This free carboxyl group is activated in situ using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). chempep.comsnmjournals.orgmdpi.com Other potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently employed, particularly in solid-phase peptide synthesis (SPPS). chempep.comnih.gov

Alternatively, a pre-activated this compound, such as DOTA-NHS ester , can be synthesized and isolated before being reacted with the biomolecule in a separate step. snmjournals.org This approach is useful for conjugating DOTA to purified proteins in solution. The reaction is typically performed in a buffer at a slightly basic pH (around 8.5-9.0) to ensure the target amine groups are deprotonated and nucleophilic. researchgate.net

Solid-phase peptide synthesis (SPPS) offers a streamlined approach where the DOTA moiety is coupled to the peptide while it is still attached to the resin support. nih.govnih.gov This allows for precise, site-specific placement of the DOTA chelator, often at the N-terminus of the peptide chain, by reacting the free N-terminal amine with an activated this compound after the peptide sequence has been assembled. google.comnih.gov

While amide bond formation is robust, it can lead to a heterogeneous mixture of products when multiple lysine residues are present on a protein surface. researchgate.net Site-specific ligation strategies have been developed to overcome this by targeting unique functional groups, yielding a homogenous product with a precisely controlled number and location of DOTA molecules.

Cysteine Ligation : This is a popular site-specific strategy that utilizes the unique reactivity of the thiol group (-SH) on cysteine residues. DOTA derivatives functionalized with a maleimide (B117702) group, such as DOTA-maleimide , react specifically with thiols via a Michael addition reaction to form a stable thioether bond. acs.orgsnmjournals.org This method requires the target protein to have an available cysteine residue, which can be introduced at a specific site using recombinant DNA technology if not naturally present. acs.org Another thiol-reactive group used is vinyl sulfone. nih.gov

Lysine Ligation : Beyond standard amide coupling, more specific lysine-targeted methods exist. For instance, kinetically controlled conjugation can be achieved by using substoichiometric amounts of an activated DOTA ester at a slightly basic pH, which can favor modification of the most reactive or accessible lysine residues. researchgate.net Another approach involves using isothiocyanate-functionalized DOTA, such as p-SCN-Bn-DOTA , which reacts with primary amines to form a stable thiourea (B124793) linkage. researchgate.netresearchgate.net

N-terminal and C-terminal Ligation : As mentioned, SPPS is a powerful tool for site-specific N-terminal conjugation. nih.gov C-terminal modification is less common but can be achieved using specialized synthetic approaches, for example, by developing an amine-derivatized DOTA that can be coupled to the C-terminal carboxylate of a peptide. nih.gov

Click Chemistry : This suite of reactions provides a highly efficient and bioorthogonal method for conjugation. The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the copper catalyst can interfere with the DOTA chelator. nih.gov To circumvent this, strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free" click chemistry, has been developed. nih.govrsc.org In this method, a this compound functionalized with a strained cyclooctyne (B158145) can react spontaneously with a biomolecule containing an azide (B81097) group, which can be introduced site-specifically. nih.gov Other emerging click reactions for bioconjugation include the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained dienophile. nih.gov

The table below summarizes various DOTA derivatives and their corresponding site-specific ligation strategies.

Table 1: DOTA Derivatives for Site-Specific Ligation| This compound | Reactive Group | Target Residue/Group | Resulting Linkage |

|---|---|---|---|

| DOTA-NHS ester | N-hydroxysuccinimide ester | Lysine, N-terminus | Amide |

| p-SCN-Bn-DOTA | Isothiocyanate | Lysine, N-terminus | Thiourea |

| DOTA-maleimide | Maleimide | Cysteine | Thioether |

| DOTA-vinyl sulfone | Vinyl sulfone | Cysteine | Thioether |

| DOTA-cyclooctyne | Strained Alkyne | Azide-modified residue | Triazole |

| DOTA-tetrazine | Tetrazine | Strained Alkene/Alkyne | Dihydropyridazine |

Conjugation to Antibodies and Antibody Fragments

The conjugation of DOTA to monoclonal antibodies (mAbs) and their fragments (e.g., F(ab')₂, diabodies, Affibody molecules) is crucial for radioimmunotherapy and radioimmunoscintigraphy. nih.gov The primary challenge is to attach the chelator without compromising the antibody's immunoreactivity (its ability to bind its target antigen). nih.gov

Lysine conjugation via DOTA-NHS or p-SCN-Bn-DOTA is a common method, but since antibodies have numerous surface-accessible lysine residues (around 80-100), this typically results in a heterogeneous mixture of conjugates with varying numbers of DOTA molecules attached. researchgate.netresearchgate.netnih.gov This heterogeneity can impact the product's pharmacokinetics and efficacy. nih.govnih.gov

Site-specific strategies are therefore highly advantageous. Introducing a single cysteine residue at a specific location on an antibody fragment (e.g., a Cys-diabody or an Affibody molecule) allows for precise conjugation with a thiol-reactive this compound, such as DOTA-maleimide, yielding a homogenous product with a well-defined chelator-to-antibody ratio (CAR). acs.orgsnmjournals.org Enzymatic methods, using enzymes like transglutaminase or sortase, also enable site-specific conjugation under mild, physiological conditions, preserving the antibody's structure and function. mdpi.com

The number of DOTA molecules conjugated per antibody (the CAR) is a critical parameter. A higher CAR can increase the specific radioactivity but may also alter the antibody's properties, such as its charge and hydrodynamic radius, potentially leading to decreased immunoactivity and increased uptake by non-target organs like the liver and spleen. nih.govnih.gov Therefore, optimizing the CAR is essential for maximizing therapeutic or diagnostic efficacy. nih.gov

Attachment to Oligonucleotides and Nucleic Acids

DOTA can be conjugated to oligonucleotides, such as DNA or RNA aptamers, to create targeted imaging or therapeutic agents. snmjournals.orgbiosyn.com The standard method involves synthesizing an oligonucleotide with a reactive functional group, typically a primary amine, at either the 5' or 3' terminus. mdpi.com

This amine-modified oligonucleotide is then reacted with an activated this compound, most commonly DOTA-NHS ester or its water-soluble variant, DOTA-sulfo-NHS ester . snmjournals.orgmdpi.com The reaction is performed in a suitable buffer (e.g., carbonate or phosphate (B84403) buffer at pH ~9) to facilitate the nucleophilic attack of the amine on the activated ester, forming a stable amide bond. snmjournals.orgmdpi.com Following the conjugation reaction, the DOTA-oligonucleotide conjugate must be purified, typically using dual high-performance liquid chromatography (HPLC), to remove unconjugated starting materials and side products. biosyn.combiosyn.com This ensures the final product is of high purity for subsequent radiolabeling and biological applications. biosyn.com

Functionalization of Nanomaterials and Polymeric Carriers

DOTA derivatives are frequently used to functionalize the surface of nanomaterials and polymeric carriers, enabling them to be radiolabeled for in vivo imaging or therapy. researchgate.net This strategy combines the unique physical properties of the nanomaterial (e.g., optical properties of upconverting nanoparticles, long circulation of PEGylated carriers) with the imaging or therapeutic capabilities of a chelated radionuclide. mdpi.comscielo.br

The conjugation process often relies on the presence of reactive functional groups on the nanoparticle surface. For example, nanoparticles synthesized with a surface coating of primary amine groups can be readily functionalized by reacting them with DOTA-NHS ester . mdpi.com This chelator-mediated approach is a classical and versatile way to attach DOTA covalently to the nanoparticle surface. mdpi.com

For instance, gold nanoparticles (AuNPs) have been functionalized with DOTA for applications in nanomedicine. nih.govnih.gov Similarly, upconverting nanoparticles (UCNPs) have been surface-modified with amine groups, which then react with DOTA-NHS to allow for subsequent radiolabeling with positron-emitting radionuclides for PET imaging. mdpi.com Dendritic polymers have also been used to functionalize nanomaterial surfaces, providing a scaffold to attach multiple DOTA molecules and enhance signal or therapeutic payload. scielo.br

Evaluation of Bioconjugation Efficiency and Integrity

After conjugation, a thorough evaluation is essential to confirm the success of the reaction and the integrity of the final bioconjugate. This involves a suite of analytical techniques to characterize the product. nih.govj-morphology.com

Determination of Conjugation Ratio : The ratio of DOTA molecules per biomolecule (e.g., the CAR for antibodies) is a critical quality attribute. Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is the gold standard for this measurement. researchgate.netsnmjournals.org By analyzing the mass of the intact or deglycosylated conjugate, the number of attached DOTA molecules can be precisely determined, revealing the distribution of different species in the final product. researchgate.net Colorimetric assays, such as the arsenazo III assay for DOTA, provide a simpler, nonradioactive method to estimate the average CAR. snmjournals.org

Purity and Integrity Analysis : High-performance liquid chromatography (HPLC) is indispensable for purifying the DOTA-conjugate and assessing its purity. nih.govnih.gov Size-exclusion chromatography (SEC) is used to check for aggregation, while reverse-phase HPLC (RP-HPLC) separates the conjugate from unreacted starting materials. snmjournals.orgnih.gov SDS-PAGE can also be used to visualize the increase in molecular weight after conjugation. acs.org

Stability and Functional Integrity : It is crucial to verify that the bioconjugate remains stable and functional. The stability of the conjugate can be tested in vitro by incubation in serum or in the presence of a competing chelator like DTPA to ensure the radiometal is not released. researchgate.net The biological activity of the biomolecule must also be confirmed. For antibodies, this involves immunoassays (e.g., ELISA or flow cytometry) to ensure that the conjugation process has not diminished its binding affinity for its target antigen. researchgate.netnih.gov Finally, radiolabeling efficiency tests are performed to confirm that the conjugated DOTA moiety can still effectively chelate the desired radionuclide. acs.org

The table below outlines common analytical methods for evaluating DOTA bioconjugates.

Table 2: Analytical Methods for DOTA Bioconjugate Evaluation| Analytical Method | Purpose | Key Findings |

|---|---|---|

| Mass Spectrometry (LC-MS) | Determine conjugation ratio (CAR) | Provides exact mass and distribution of DOTA-conjugated species. researchgate.netsnmjournals.org |

| HPLC (RP-HPLC, SEC) | Assess purity and aggregation | Confirms purity of the conjugate and detects potential aggregates. nih.govnih.gov |

| Colorimetric Assays | Quantify DOTA concentration | Rapidly estimates average CAR without radioactivity. snmjournals.org |

| SDS-PAGE | Confirm covalent attachment | Shows a shift in molecular weight corresponding to DOTA conjugation. acs.org |

| Immunoassays (ELISA, etc.) | Evaluate biological activity | Measures the retained binding affinity of the antibody/protein. nih.govnih.gov |

| In Vitro Stability Assays | Assess stability of the conjugate | Determines the stability in biological media and resistance to transchelation. researchgate.net |

Impact of Bioconjugation on Chelator Performance and Ligand Affinity

The conjugation process itself can affect the inherent stability of the DOTA-metal complex. While DOTA is renowned for forming exceptionally stable and kinetically inert complexes with a variety of radiometals, some conjugation methods involve the use of one of the carboxylate arms for attachment to the biomolecule. nih.govmdpi.com This effectively reduces the denticity of the chelator, which could potentially impact the thermodynamic stability and kinetic inertness of the resulting complex. However, the pre-organization of the donor atoms within the macrocyclic ring still confers considerable stability to the complex. nih.gov Furthermore, the high temperatures often required for efficient radiolabeling with DOTA can pose a challenge, as these conditions may damage sensitive biomolecules like proteins and peptides. researchgate.netthno.org

The ratio of chelator to biomolecule is another crucial factor. While increasing the number of DOTA molecules on an antibody can enhance the specific radioactivity, it can also lead to undesirable changes in the conjugate's properties. nih.govnih.gov Studies have shown that as the DOTA-to-antibody ratio increases, there can be a corresponding decrease in immunoreactivity and tumor uptake, accompanied by increased nonspecific uptake by organs such as the liver and spleen. nih.govnih.gov For example, an investigation into an anti-TEM-1 fusion protein antibody, [¹⁷⁷Lu]Lu-1C1m-Fc, revealed that increasing the number of DOTA units from 3 to 11 per antibody led to a decrease in tumor uptake from 18.8% to 5.3% of the injected activity per gram (%IA/g) and an accelerated blood clearance. nih.gov

Perhaps the most significant impact of bioconjugation is on the affinity of the targeting ligand for its receptor. The attachment of a relatively bulky DOTA-metal complex can cause steric hindrance, physically obstructing the ligand's binding site and reducing its affinity. researchgate.netresearchgate.netaacrjournals.org This effect has been documented in various studies. For instance, the development of a dual-labeled agent for gastrin-releasing peptide receptor (GRPr) targeting, HZ220, involved conjugating a fluorescent dye to a DOTA-peptide precursor. This modification resulted in a significant decrease in binding affinity, with the half-maximal inhibitory concentration (IC50) increasing from 0.69 nM for the precursor to 21.4 nM for the final conjugate. snmjournals.org

To mitigate the negative effects of steric hindrance, a common strategy is the introduction of spacer or linker molecules between the DOTA chelator and the targeting biomolecule. researchgate.netaacrjournals.orgresearchgate.net These linkers increase the distance between the chelator and the ligand's active site, thereby preserving its binding affinity. Examples of spacers used for this purpose include Gly-Ser-Gly (GSG) and 6-aminohexanoic acid (Ahx). researchgate.netaacrjournals.org In one study, a GSG spacer was successfully used to prevent steric hindrance in an ErbB-2 receptor targeting peptide, resulting in a conjugate with an IC50 value of 42.5 nM. aacrjournals.org Similarly, the use of an Ahx spacer was employed in the design of a DOTA-peptide targeting vascular endothelial growth factor receptors (VEGFR). researchgate.netresearchgate.net

The site of conjugation on the biomolecule is also of paramount importance. Random conjugation methods, which typically target highly abundant and accessible amino acid residues like lysine, can result in a heterogeneous mixture of products where the chelator may be attached within or near the active binding region, thus impairing affinity. researchgate.netacs.org Site-specific conjugation techniques are therefore increasingly being explored to ensure that the DOTA moiety is attached at a position that does not interfere with receptor binding, leading to a more homogeneous and effective product. diva-portal.org

The following table summarizes findings from various studies on how bioconjugation affects ligand affinity.

| Conjugate/System | Bioconjugation Detail | Effect on Affinity (IC50) | Reference |

| HZ220 vs. HZ219 | Conjugation of IRDye 650 to DOTA-RM2 peptide. | Affinity decreased (IC50: 21.4 ± 7.4 nM vs. 0.69 ± 0.18 nM). | snmjournals.org |

| ¹¹¹In-DOTA(GSG)-KCCYSL | Introduction of a GSG spacer between DOTA and KCCYSL peptide. | Maintained significant binding (IC50: 42.5 ± 2.76 nmol/L). | aacrjournals.org |

| [⁶⁸Ga]Ga-DOTA-Ahx-VGB3 | Use of an Ahx spacer between DOTA and VGB3 peptide. | Characterized receptor binding (IC50: ~867 nM). | researchgate.netresearchgate.net |

| DOTA-Antibody Conjugates | Increasing DOTA/Antibody ratio. | Decreased immunoactivity and tumor uptake. | nih.govnih.gov |

| HuM195-DOTA Conjugates | Comparison of different linker chemistries (NCS vs. SH vs. G3FC). | Immunoreactivity largely maintained (82-93%). | nih.gov |

Preclinical Development and Evaluation of Dota Based Research Agents

Design Principles for Targeted Molecular Probes

The design of DOTA-based probes is a multifaceted process that involves careful consideration of the targeting biomolecule, the choice of the DOTA derivative, the linker connecting them, and the specific application. The overarching goal is to create a probe that exhibits high affinity and specificity for its target, favorable pharmacokinetic properties, and optimal signaling characteristics for the chosen imaging or therapeutic modality.

Radioligand Design for Positron Emission Tomography (PET) Precursors

DOTA-based chelators are extensively used in the design of radioligands for PET, a highly sensitive molecular imaging technique. thno.org The design of these precursors involves conjugating a this compound to a targeting molecule, such as a peptide or antibody, which recognizes a specific biomarker on cancer cells or other pathological tissues.

Key considerations in the design of DOTA-based PET precursors include:

A study on DOTA-folate conjugates for imaging folate receptor-positive tumors highlighted the importance of linker modification in optimizing the tracer's properties. thno.org Another example is the development of ⁶⁸Ga-DOTA-4-FBn-TN14003 for imaging CXCR4 expression, where the DOTA conjugation was shown to have a negligible influence on the peptide's binding affinity. sci-hub.se

Development of Chelates for Single-Photon Emission Computed Tomography (SPECT) Agents

DOTA derivatives are also valuable for developing SPECT agents, which utilize gamma-emitting radionuclides. The design principles for SPECT agents are similar to those for PET precursors, with the primary difference being the choice of the radionuclide.

Chiral DOTA chelators have been investigated as an improved platform for both imaging and therapy, demonstrating faster radiolabeling properties with radionuclides like ⁶⁴Cu and ¹⁷⁷Lu. osti.gov

Paramagnetic Complexes for Magnetic Resonance Imaging (MRI) Contrast Agent Research

DOTA is a cornerstone in the development of paramagnetic contrast agents for MRI. Gadolinium(III) (Gd³⁺) is the most widely used paramagnetic metal ion due to its high number of unpaired electrons and long electronic relaxation time. nih.gov

Key design aspects for DOTA-based MRI contrast agents include:

Studies have explored modifications to the DOTA structure, such as introducing phosphonate (B1237965) pendant arms, to influence the water exchange rate and relaxivity. rsc.org Chiral DOTA chelators have also been shown to form highly stable Gd³⁺ complexes with fast water exchange rates, making them promising for high-field imaging. osti.gov

Conception of Multimodal Imaging Probes

Multimodal imaging probes combine two or more imaging modalities into a single agent, offering complementary information and potentially improving diagnostic accuracy. rsc.org DOTA derivatives are frequently used as a scaffold for creating such probes.

Development of DOTA-Based Radiopharmaceutical Precursors for Targeted Therapeutic Research

DOTA is a preferred chelator for therapeutic radionuclides, particularly beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and alpha-emitters like Actinium-225 (²²⁵Ac). nih.goviaea.org The goal of targeted radionuclide therapy is to deliver a cytotoxic radiation dose specifically to cancer cells while minimizing damage to healthy tissues. snmjournals.org

Design principles for therapeutic DOTA-based precursors include:

Examples of DOTA-based therapeutic precursors include ¹⁷⁷Lu-DOTA-TOC for treating neuroendocrine tumors and radiolabeled DOTA-rituximab for B-cell lymphomas. iaea.orgresearchgate.net More recently, peptides targeting PD-L1 have been conjugated with DOTA for labeling with ¹⁷⁷Lu to target the tumor microenvironment. mdpi.com

In Vitro Research Assessment of DOTA-Based Probes

Before a DOTA-based probe can be evaluated in vivo, it must undergo a rigorous in vitro assessment to characterize its chemical and biological properties. These studies provide essential data on the probe's stability, purity, and ability to interact with its intended target.

Radiolabeling and Stability: A crucial initial step is to establish the optimal conditions for radiolabeling the DOTA conjugate with the chosen radionuclide. This includes optimizing parameters like pH, temperature, and precursor concentration to achieve high radiochemical yield (RCY) and radiochemical purity (RCP). sci-hub.senih.gov The stability of the radiolabeled probe is then assessed over time in various media, such as phosphate-buffered saline (PBS) and human serum, to ensure it remains intact under physiological conditions. sci-hub.sesnmjournals.org For instance, the stability of ⁶⁸Ga-DOTA-4-FBn-TN14003 was confirmed to be high in both PBS and human plasma. sci-hub.se Similarly, novel radioimmunoconjugates with new DOTA-based linkers showed high stability in human serum for up to 9 days. snmjournals.org

Cell Binding and Internalization Assays: To evaluate the probe's ability to bind to its target, in vitro binding assays are performed using cell lines that express the target receptor. Competition assays, where the radiolabeled probe competes with a non-radiolabeled version of the ligand, are used to determine the binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀). sci-hub.se For example, the IC₅₀ value for Ga-DOTA-4-FBn-TN14003 was found to be comparable to the non-chelated peptide, indicating that the DOTA complex did not significantly hinder binding. sci-hub.se Internalization assays measure the extent to which the probe is taken up by the cells after binding to the receptor, which is particularly important for therapeutic agents. inca.gov.br

Cytotoxicity Assessment: For therapeutic agents, in vitro cytotoxicity assays are conducted to determine the probe's ability to kill cancer cells. For all probes, general cytotoxicity is assessed to ensure the non-radiolabeled construct is not inherently toxic to cells at the concentrations that will be used. frontiersin.org The MTT assay is a common method used to measure cell viability after exposure to the compound. frontiersin.org

Characterization of MRI Contrast Agents: For paramagnetic DOTA complexes, in vitro assessment includes measuring the relaxivity (r₁) to determine the agent's efficiency in enhancing the MRI signal. mdpi.com Transmetallation studies are also performed to evaluate the kinetic inertness of the complex by challenging it with endogenous ions like Zn²⁺ to see if the paramagnetic ion is released. mdpi.com

Below is a table summarizing the in vitro evaluation of selected DOTA-based probes:

| Probe Name | Radionuclide/Metal | Target | Cell Line(s) | Key In Vitro Findings | Reference |

|---|---|---|---|---|---|

| ⁶⁸Ga-DOTA-4-FBn-TN14003 | ⁶⁸Ga | CXCR4 | Jurkat, Daudi | High radiochemical purity (>99.5%); IC₅₀ of 1.99 ± 0.31 nM; High stability in PBS and human plasma. | sci-hub.se |

| ¹¹¹In-DOTA-Bombesin Analog | ¹¹¹In | GRPR | T-47D, LNCaP, PC-3 | High radiochemical purity; Similar affinity to DTPA-analog; Higher internalization in PC-3 cells. | inca.gov.br |

| [¹⁷⁷Lu]Lu-DOTA.SA.FAPi | ¹⁷⁷Lu | FAP | - | Quantitative radiochemical yield (>99%) after 15 min at 95 °C; High stability in PBS and saline. | nih.gov |

| Ac-225 Labeled RIC with Novel DOTA-Linker | ²²⁵Ac / ¹¹¹In | Undisclosed | NCI-H1975 | Radiochemical purity >98%; High serum stability (>87% at 9 days); Similar binding to unmodified antibody. | snmjournals.org |

| Gd-DOTA-RGD-NGR | Gd³⁺ | αvβ3 and CD13 | MDA-MB-231, PC-3 | Successful synthesis and characterization; Used for in vitro cell imaging. | spandidos-publications.com |

This comprehensive in vitro evaluation is essential for selecting the most promising DOTA-based candidates for further preclinical development, including in vivo studies in animal models.

Radiochemical Purity and Stability Studies in Preclinical Media

A fundamental requirement for any DOTA-based radiopharmaceutical is high radiochemical purity (RCP) and stability. High RCP ensures that the observed biological activity is due to the intended radiolabeled compound and not from impurities like free radionuclides. proquest.com Stability studies are crucial to confirm that the this compound remains intact under physiological conditions.

These studies typically involve incubating the radiolabeled DOTA conjugate in various preclinical media, such as saline, human serum, and plasma, at physiological temperature (37°C) for different durations. nih.govmdpi.com For instance, [¹⁷⁷Lu]Lu-DOTA-MGS5, when stored at room temperature, maintained a high RCP of ≥95% for up to 24 hours. ru.nl Similarly, [⁶⁸Ga]Ga-DOTA-Ahx-VGB3 showed high stability in normal saline, human serum albumin, and sodium acetate (B1210297) solutions for up to 120 minutes. mdpi.com

The stability of DOTA conjugates can vary. One study found that a DOTA-conjugated peptide was stable for 1 hour in plasma but only for 30 minutes after injection into mice, highlighting the importance of in vivo stability assessments. rsc.org In contrast, some derivatives, like [¹⁷⁷Lu]Lu-DOTA-MGS5 and [¹¹¹In]In-DOTA-MGS5, have demonstrated high stability against enzymatic degradation in various media for up to 24 hours. snmjournals.org The development of freeze-dried kit formulations, such as for DOTA-Rituximab, has enabled the achievement of high radiochemical yields (over 98%) and stability for at least 48 hours in both saline and human serum. nih.gov

Table 1: Stability of DOTA-Derivatives in Preclinical Media

| Compound | Medium | Time Points | Radiochemical Purity / Stability | Citation |

| [¹⁷⁷Lu]Lu-DOTA-MGS5 | Saline with ethanol (B145695) & sodium ascorbate | 1, 2, 4, 24 h | ≥95% | ru.nl |

| [⁶⁸Ga]Ga-DOTA-Ahx-VGB3 | Normal Saline, Human Serum Albumin | Up to 120 min | >95% | mdpi.com |

| [¹⁷⁷Lu]Lu-DOTA-LTVSPWY | Not specified | Not specified | >97.7% | researchgate.net |

| [¹⁷⁷Lu]Lu-DOTA-Rituximab | 0.9% NaCl, Human Serum | 1, 24, 48, 72 h | Stable for at least 48 h | nih.gov |

| [¹⁶¹Tb]Tb-DOTATOC | Not specified | 24 h | Stable | d-nb.info |

| [⁶⁸Ga]Ga-DOTA-(Ser)3-LTVSPWY | Normal Saline, Human Serum | Not specified | Good stability, RCP >95% | researchgate.net |

Receptor Binding and Ligand-Target Affinity Evaluations in Cell Lines

For DOTA derivatives designed to target specific biological markers, such as receptors overexpressed on cancer cells, evaluating their binding affinity is critical. These evaluations are typically performed using in vitro cell-based assays with cell lines that express the target receptor. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the binding affinity, with lower values indicating higher affinity.